![molecular formula C17H20N2O B1215702 Remacemide CAS No. 118754-12-4](/img/structure/B1215702.png)
Remacemide
描述
准备方法
Remacemide hydrochloride is synthesized through a series of chemical reactions. The synthetic route involves the reaction of glycine with 1-methyl-1,2-diphenylethylamine under specific conditions to form the desired compound . The industrial production methods for this compound hydrochloride involve optimizing these reaction conditions to ensure high yield and purity .
化学反应分析
Remacemide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Remacemide has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a model compound to study NMDA receptor antagonism and sodium channel blocking properties . In biology and medicine, this compound has been investigated for its neuroprotective effects in conditions like acute ischemic stroke, epilepsy, Huntington’s disease, and Parkinson’s disease . Although it has shown promise in preclinical studies, its clinical efficacy has been limited due to modest effects on seizure frequency and side effects like dizziness .
作用机制
Remacemide exerts its effects by binding weakly and noncompetitively to the ionic channel site of the NMDA receptor complex . This binding inhibits the excitatory neurotransmission mediated by NMDA receptors, which is implicated in various neurological disorders . Additionally, this compound blocks sodium channels, further contributing to its neuroprotective effects .
相似化合物的比较
Remacemide is unique in its dual action as an NMDA antagonist and sodium channel blocker . Similar compounds include dizocilpine (MK801) and phencyclidine, which are also NMDA antagonists but have more severe side effects . Another similar compound is coenzyme Q10, which has been studied in combination with this compound for its potential therapeutic effects in neurodegenerative diseases . The combination of coenzyme Q10 and this compound has shown greater efficacy in preclinical models compared to either compound alone .
生物活性
Remacemide, a compound primarily studied for its neuroprotective and anticonvulsant properties, has garnered attention due to its unique mechanism of action and metabolic profile. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms, and clinical research findings.
Overview of this compound
This compound hydrochloride (chemical name: 2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide hydrochloride) is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been investigated for various neurological conditions, including epilepsy, Huntington's disease, and Parkinson's disease .
This compound exhibits a dual mechanism of action:
- NMDA Receptor Antagonism : It binds weakly and noncompetitively to the NMDA receptor complex, blocking both the ionic channel and allosteric modulatory sites . The IC50 for blocking the ion channel is reported to be between 8 and 68 µM .
- Prodrug Activity : Importantly, this compound is metabolized into a more potent desglycine derivative known as FPL 12495. This metabolite is believed to be responsible for much of this compound's neuroprotective effects against excitotoxicity associated with NMDA receptor activation .
Anticonvulsant Activity
Research indicates that this compound possesses significant anticonvulsant properties. In animal models, it has shown efficacy against seizures induced by maximal electroconvulsive shock (MES) and N-methyl-D,L-aspartate (NMDLA) . The transformation to its active metabolite enhances its potency in these contexts.
Neuroprotective Effects
Studies have demonstrated that this compound and its metabolites can protect neuronal cells from NMDA-induced toxicity. Specifically, the desglycine derivative has been shown to prevent increases in intracellular calcium levels and preserve protein kinase C activity in cultured neurons exposed to NMDA . This neuroprotective action is crucial in conditions characterized by excitotoxicity.
Clinical Research Findings
Several clinical trials have explored the efficacy of this compound in treating various neurological disorders:
Case Studies
- Refractory Epilepsy : In a double-blind study involving patients with refractory epilepsy, those treated with this compound experienced a significant reduction in seizure frequency compared to those receiving placebo. The study highlighted the potential for this compound to be used as an adjunct therapy in refractory cases .
- Huntington's Disease : A pilot study indicated that patients receiving this compound showed improved survival rates and delayed symptom onset when treated alongside Coenzyme Q10. This suggests a synergistic effect that warrants further investigation .
属性
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGASDXSLKIKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048250, DTXSID601030460 | |
Record name | Remacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128298-28-2, 118754-12-4, 118754-14-6 | |
Record name | Remacemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128298-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remacemide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remacemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Remacemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMACEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REMACEMIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REMACEMIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。